Isochlorogenic acid C

Übersicht

Beschreibung

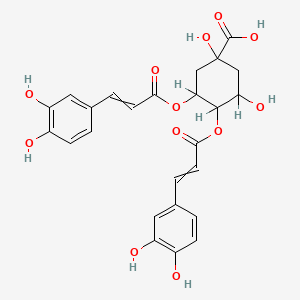

Isochlorogenic acid C, also known as isochlorogenic acid B, is a polyphenolic compound. It is a derivative of quinic acid and is found in various plants, including Lonicera japonica (Japanese honeysuckle) and other medicinal herbs. This compound is known for its antioxidant, anti-inflammatory, and potential anticancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Isochlorogenic acid C typically involves the esterification of quinic acid with caffeic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound can involve the extraction from plant sources followed by purification. Plants like Lonicera japonica are harvested, and the compound is extracted using solvents such as methanol or ethanol. The extract is then subjected to chromatographic techniques to isolate and purify the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Isochlorogenic acid C undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones.

Reduction: It can be reduced to form dihydro derivatives.

Esterification and Hydrolysis: The ester bonds can be hydrolyzed to yield quinic acid and caffeic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Esterification: Acidic catalysts like sulfuric acid are used, while hydrolysis can be carried out under basic conditions using sodium hydroxide.

Major Products Formed

Oxidation: Quinones

Reduction: Dihydro derivatives

Hydrolysis: Quinic acid and caffeic acid

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

ICAC has demonstrated potent antiviral effects, particularly against Enterovirus 71 (EV71), which is associated with hand, foot, and mouth disease in children. In studies involving cellular and animal models, ICAC was shown to:

- Reduce Viral Load : ICAC significantly decreased viral plaques and cytopathic effects induced by EV71 infection. This was achieved through modulation of glutathione redox homeostasis, which is crucial for cellular defense against oxidative stress .

- Protect Against Other Viruses : Beyond EV71, ICAC has also exhibited antiviral properties against respiratory syncytial virus (RSV) and human immunodeficiency virus (HIV), indicating its broad-spectrum efficacy against viral infections .

Anti-Inflammatory Effects

The anti-inflammatory properties of ICAC are well-documented, making it a candidate for treating various inflammatory disorders. Key findings include:

- Cytokine Modulation : ICAC reduces levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8 while enhancing anti-inflammatory cytokines like IL-10. This modulation helps mitigate inflammation in various tissues .

- Mechanistic Pathways : Research indicates that ICAC inhibits the Erk/JNK/NF-κB signaling pathway, which is pivotal in inflammation. In models of rheumatoid arthritis, ICAC not only alleviated inflammation but also promoted apoptosis in hyperactivated fibroblast-like synoviocytes .

Cardiovascular Health

ICAC and its related compounds have shown protective effects on cardiovascular health:

- Blood Pressure Regulation : Studies suggest that ICAC may help mitigate hypotension and improve endothelial function, contributing to better cardiovascular outcomes .

- Atherosclerosis Prevention : By modulating the renin-angiotensin-aldosterone system and increasing nitric oxide levels, ICAC may play a role in preventing atherosclerosis and improving overall vascular health .

Lipid Metabolism

Recent research highlights the potential of ICAC in promoting reverse cholesterol transport (RCT), a critical process for lipid metabolism:

- Hyperlipidemia Treatment : In animal studies involving high-fat diets, ICAC was found to lower serum and liver lipid levels without inducing liver steatosis. It achieved this by upregulating pathways associated with RCT while downregulating genes responsible for cholesterol absorption .

- Inflammatory Response Reduction : The compound also suppresses inflammatory responses linked to lipid metabolism, further supporting its role in managing hyperlipidemia .

Summary Table of Applications

| Application Area | Key Findings |

|---|---|

| Antiviral Activity | Effective against EV71; reduces viral load and cytopathic effects; broad-spectrum antiviral activity. |

| Anti-Inflammatory | Modulates cytokine levels; inhibits Erk/JNK/NF-κB signaling; promotes apoptosis in inflammatory cells. |

| Cardiovascular Health | Mitigates hypotension; improves endothelial function; prevents atherosclerosis. |

| Lipid Metabolism | Lowers serum/liver lipids; promotes reverse cholesterol transport; reduces inflammation related to lipid metabolism. |

Case Studies

- Antiviral Efficacy Against EV71 :

- Anti-Hyperlipidemic Effects :

- Rheumatoid Arthritis Model :

Wirkmechanismus

The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress in cells. The molecular targets include reactive oxygen species (ROS) and various signaling pathways involved in inflammation and cell proliferation. By modulating these pathways, the compound can exert anti-inflammatory and anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(3,4-Dihydroxyphenyl)propanoic acid:

Chlorogenic acid: Another derivative of quinic acid, known for its antioxidant and anti-inflammatory properties.

Uniqueness

Isochlorogenic acid C is unique due to its dual caffeic acid moieties, which enhance its antioxidant capacity compared to similar compounds. This structural feature allows it to effectively scavenge free radicals and modulate multiple biological pathways .

Eigenschaften

IUPAC Name |

3,4-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,5-dihydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCLZKMFXSILNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.